
十六烷酸-3,3-D2
描述
Hexadecanoic-3,3-D2 acid, also known as hexadecanoic acid, is a saturated fatty acid composed of a 16-carbon chain with a double bond at the third carbon atom. It is an important component of many biological systems and is found in a variety of foods, including butter, cheese, and beef. Hexadecanoic-3,3-D2 acid is a key intermediate in the synthesis of several important compounds, such as prostaglandins and platelet-activating factor. In addition, it is a major component of the phospholipids that form the cell membranes of all living organisms.
科学研究应用
生物活性与抗氧化剂测试
Panggua 等人 (2016) 的研究探索了十六烷酸的生物活性。他们的研究使用卤虫进行了毒性测试,发现十六烷酸表现出高毒性。然而,它没有表现出抗氧化活性 (Panggua 等人,2016).
抗菌应用
Govindarajan 等人 (2022) 报道了十六烷酸金属配合物的合成及其抗菌活性。他们发现,特别是棕榈酸铜络合物表现出优异的抗菌活性,表明这些脂肪酸金属络合物具有潜在的生物医学应用 (Govindarajan 等人,2022).
多态性和固态混溶性
Gbabode 等人 (2009) 研究了涉及十六烷酸的二元体系的多态性和固态混溶性。他们的研究提供了对该化合物稳定性和相变的见解,这对于理解其在各个领域的应用至关重要 (Gbabode 等人,2009).
在细菌趋化性和代谢中的作用
孟等人 (2017) 探索了细菌对十六烷酸的趋化性和代谢。他们的发现为细菌利用这种化合物提供了宝贵的见解,可能指导其在生物修复和其他环境科学中的应用 (孟等人,2017).
杀虫活性
Amala 等人 (2021) 研究了十六烷酸衍生物对农业害虫和登革热蚊子的杀虫活性。他们的研究表明十六烷酸在害虫防治和公共卫生应用中的潜在用途 (Amala 等人,2021).
抗糖尿病活性
Nasution 等人 (2018) 研究了十六烷酸衍生物的抗糖尿病活性。他们的研究结果表明十六烷酸在糖尿病治疗中具有潜在的治疗应用 (Nasution 等人,2018).
催化氢化
Ain 等人 (2019) 研究了使用双金属催化剂将十六烷酸氢化为 1-十六醇。这项研究对化工行业有影响,特别是在从脂肪酸生产醇方面 (Ain 等人,2019).
属性
IUPAC Name |
3,3-dideuteriohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-FNHLFAINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecanoic-3,3-D2 acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






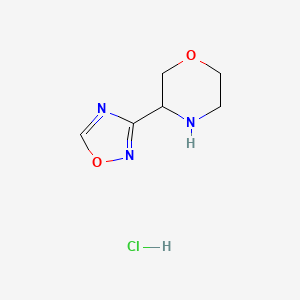
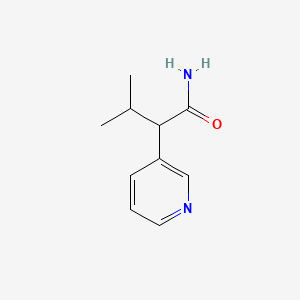
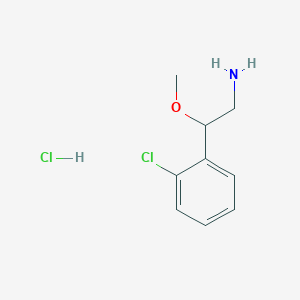
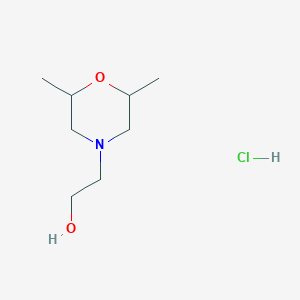
![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458877.png)

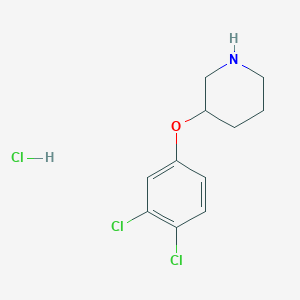
![2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458880.png)
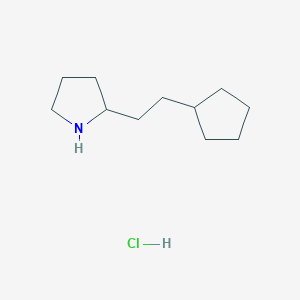
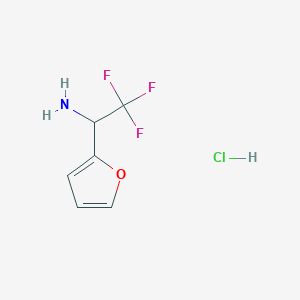
![N-[2-(3-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458884.png)